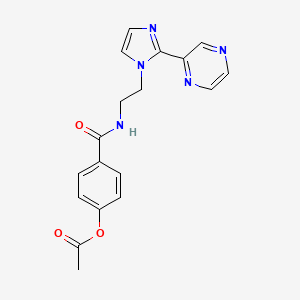

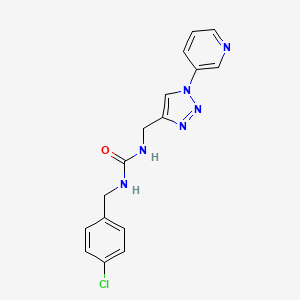

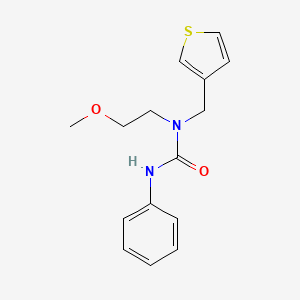

![molecular formula C16H21NO3 B2545419 Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate CAS No. 952949-80-3](/img/structure/B2545419.png)

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate" is related to a class of organic compounds that include a piperidine ring, a common structural motif in chemical synthesis and pharmaceuticals. The piperidine ring is a saturated six-membered heterocycle with one nitrogen atom, and it is often modified with various substituents to alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another synthesis approach is seen in the preparation of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate, which involves aromatic nucleophilic substitution and N-[11C]methylation of the nor-methyl precursor .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by various spectroscopic methods. For example, the crystal structure of 4-methylpiperidinium hydrogen bis(p-methylbenzoate) was determined using X-ray diffraction, revealing the presence of short hydrogen bonds . Similarly, the conformational analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was performed using NMR analyses, indicating that the solid and solution conformations are similar .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was assessed, showing broad inhibitory activities toward fungi . This suggests that the chemical reactions and interactions of these compounds with biological targets are significant for their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in various fields. The study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided insights into its chemical activities and non-linear optical behaviors through theoretical calculations using density functional theory . Additionally, the thermal stability and phase transitions of piperidine compounds can be investigated using techniques like thermal gravimetric analysis and differential scanning calorimetry, as demonstrated for the fumaric acid salt of a piperidine derivative .

Wissenschaftliche Forschungsanwendungen

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens , chemically related to the compound due to their ester forms of para-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and foodstuffs. Their presence in aquatic environments has been a subject of extensive research. Despite wastewater treatments effectively reducing their concentrations, parabens, including methylparaben , persist in low levels in effluents and are ubiquitous in surface water and sediments. This ubiquity results from the continuous introduction of paraben-based products into the environment, raising concerns about their potential as weak endocrine disruptors and their environmental fate. Research suggests the need for further studies to understand the toxicity of chlorinated by-products formed when parabens react with free chlorine in water (Haman, Dauchy, Rosin, & Munoz, 2015).

Health Aspects and Environmental Impact

Methyl paraben , specifically, has been investigated for over 50 years for its antimicrobial properties in food, drugs, and cosmetics. It is known for its low toxicity, non-irritating, and non-sensitizing properties in normal skin conditions. While acute toxicity studies in animals have shown that methyl paraben is practically non-toxic, its environmental presence, particularly in water sources, prompts a closer examination of its degradation products and their biotoxicity. These aspects are crucial for understanding the compound's environmental impact and guiding regulations regarding its usage and disposal (Soni, Taylor, Greenberg, & Burdock, 2002).

Wirkmechanismus

Eigenschaften

IUPAC Name |

methyl 2-[1-(4-methylbenzoyl)piperidin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-12-3-5-14(6-4-12)16(19)17-9-7-13(8-10-17)11-15(18)20-2/h3-6,13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKJTIWMKSRBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

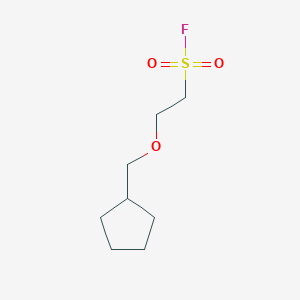

![5-Methyl-4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2545342.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)

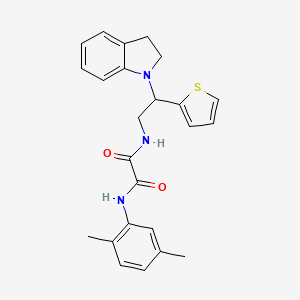

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2545352.png)

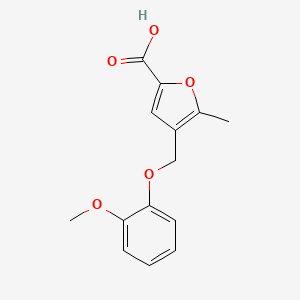

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2545356.png)